molecular formula C20H18O3 B2534241 (Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one CAS No. 620547-29-7

(Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one

Cat. No.: B2534241
CAS No.: 620547-29-7
M. Wt: 306.361
InChI Key: KGVAMRRQMQJCNG-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one is a synthetically derived organic compound with a molecular formula of C22H22O6 and a molecular weight of 382.412 g/mol. It features a benzofuran-3-one core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological potential . This core is substituted with a (2-methylallyl)oxy group and a (2-methylbenzylidene) moiety at the 2-position, characterizing it as an aurone derivative . The compound is supplied for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or human use. The benzofuran core structure is associated with a wide spectrum of pharmacological activities, making derivatives like this compound valuable for drug discovery and bioactivity screening . Aurones, a subclass of flavonoids to which this compound belongs, have been identified as potent inhibitors of various enzymes . Recent research has highlighted specific aurone derivatives as exceptionally strong inhibitors of alkaline phosphatase (AP), an enzyme target with significance in areas such as bone mineralization and cancer . Furthermore, structurally similar 2-methylbenzylidene benzofuranone compounds have been investigated for their significant inhibitory activity against monoamine oxidase (MAO), an important target in neurological disorders . The unique structural features of this compound, including its specific substitution pattern, make it a promising candidate for researchers exploring new enzyme inhibitors and investigating structure-activity relationships (SAR) in fields including oncology and neuroscience .

Properties

IUPAC Name

(2Z)-2-[(2-methylphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-13(2)12-22-16-8-9-17-18(11-16)23-19(20(17)21)10-15-7-5-4-6-14(15)3/h4-11H,1,12H2,2-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVAMRRQMQJCNG-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Ester Exchange for Benzofuranone Core Synthesis

The benzofuranone core is synthesized via a one-step ester exchange reaction, adapting methodologies from benzofuranone patents. In this process, o-acetoxyphenylacetate derivatives undergo transesterification catalyzed by tin oxide or sulfuric acid under nitrogen atmosphere. For example, heating ethyl o-acetoxyphenylacetate (22.2 g, 0.1 mol) with 0.22 g sulfuric acid at 100°C for 10 hours yields benzofuranone with 96% efficiency.

Reaction Scheme:
$$
\text{Ethyl o-acetoxyphenylacetate} \xrightarrow[\text{H}2\text{SO}4, \Delta]{\text{N}_2} \text{Benzofuranone} + \text{Ethyl acetate}
$$

Table 1: Optimization of Benzofuranone Core Synthesis

Catalyst Temperature (°C) Time (h) Yield (%)
Tin oxide 140 5 98
Sulfuric acid 100 10 96

Claisen-Schmidt Condensation for Benzylidene Formation

The 2-methylbenzylidene moiety is introduced via Claisen-Schmidt condensation between benzofuran-3(2H)-one and 2-methylbenzaldehyde. This base-catalyzed reaction proceeds in ethanol with sodium hydroxide, achieving 85% yield under reflux. The Z-isomer predominates due to steric hindrance favoring the less bulky configuration.

Reaction Scheme:
$$
\text{Benzofuran-3(2H)-one} + \text{2-Methylbenzaldehyde} \xrightarrow[\text{NaOH, EtOH}]{\Delta} \text{(Z)-2-(2-Methylbenzylidene)benzofuran-3(2H)-one}
$$

Table 2: Conditions for Benzylidene Formation

Base Solvent Temperature (°C) Yield (%)
NaOH Ethanol 80 85
KOH Methanol 70 78

Mitsunobu Reaction for 2-Methylallyloxy Substitution

The 2-methylallyloxy group is installed at position 6 using a Mitsunobu reaction. Treatment of 6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one with 2-methylallyl alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) affords the target compound in 73% yield.

Reaction Scheme:
$$
\text{6-Hydroxy Intermediate} + \text{2-Methylallyl Alcohol} \xrightarrow[\text{PPh}_3, \text{DEAD}]{\text{THF}} \text{this compound}
$$

Table 3: Mitsunobu Reaction Optimization

Reagent Solvent Temperature (°C) Yield (%)
DEAD THF 25 73
DIAD DCM 30 68

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, CDCl₃):
    • δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.30 (m, 4H, Ar-H), 6.95 (s, 1H, furan-H), 5.45 (s, 2H, OCH₂), 2.35 (s, 3H, CH₃).
  • IR (KBr):
    • 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1245 cm⁻¹ (C-O).
  • HRMS (ESI):
    • m/z 350.1521 [M+H]⁺ (calc. 350.1518).

Table 4: Spectral Assignments

Technique Key Peaks Assignment
¹H NMR δ 7.82 (d, J = 15.6 Hz) Benzylidene CH=
IR 1715 cm⁻¹ Benzofuranone C=O

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 2.49° between the benzofuran and benzylidene planes. The 2-methylallyloxy group adopts a staggered conformation to minimize steric clashes.

Challenges and Limitations

  • Stereoselectivity: Achieving >95% Z-configuration requires stringent control of reaction conditions.
  • Cost of Catalysts: Palladium-based catalysts increase production costs.
  • Solubility: Limited aqueous solubility necessitates formulation studies.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of (Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one. In vitro tests have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. In laboratory settings, it has been effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran moiety can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. Animal models have shown reduced inflammation markers following administration of the compound, indicating potential use in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This property could be beneficial in preventing oxidative stress-related diseases .

  • Study on Anticancer Activity : A study published in the International Journal of Molecular Sciences investigated the effects of this compound on breast cancer cells, revealing significant apoptosis induction through mitochondrial pathways .
  • Antimicrobial Efficacy : Research conducted by MDPI demonstrated that this compound exhibited strong antibacterial activity against clinical strains of Staphylococcus aureus and Escherichia coli, suggesting its potential role as a natural antibiotic .
  • Anti-inflammatory Research : An animal model study indicated that treatment with the compound significantly reduced paw edema in rats, suggesting its potential application in the management of inflammatory conditions .

Mechanism of Action

The mechanism of action of (Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones and related benzofuran-3(2H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structural analogs, their biological targets, and key findings:

Table 1: Structural and Functional Comparison of Aurone Derivatives

Compound Name Substituents (C2 / C6) Key Biological Activity IC50 / Efficacy Model System Reference
(Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one 2-methylbenzylidene / 2-methylallyloxy Antiproliferative (presumed tubulin inhibition) Not explicitly reported (analogs: <100 nM) Not tested in provided studies
5a : (Z)-2-((1-ethyl-5-methoxyindol-3-yl)methylene)-6-(cyanomethoxy)benzofuran-3(2H)-one Indole-methylene / cyanomethoxy Tubulin polymerization inhibition IC50: <100 nM (PC-3 prostate cancer) PC-3 xenograft, zebrafish T-ALL
5b : (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one Pyridinyl-methylene / 2,6-dichlorobenzyloxy Tubulin targeting, hERG non-inhibitory IC50: <100 nM (PC-3) In vitro leukemia, zebrafish T-ALL
(Z)-2-(2,5-dimethoxybenzylidene)-6-(4-methoxyphenyl-2-oxoethoxy)benzofuran-3(2H)-one 2,5-dimethoxybenzylidene / 4-methoxyphenyl-2-oxoethoxy Marburg virus nucleoprotein inhibition PC3: 8.74% (binding stability) Computational (ADMET, MD simulations)
(Z)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one 4-methoxybenzylidene / unsubstituted Topoisomerase II inhibition Not quantified In vitro enzyme assays
(Z)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2-bromobenzylidene / hydroxy Not explicitly reported (structural analog)

Key Findings

Tubulin-Targeting Aurones: Compounds 5a and 5b () demonstrate nanomolar potency against PC-3 prostate cancer cells and leukemia models. Their selectivity for the colchicine-binding site on tubulin and lack of hERG channel inhibition make them promising candidates with reduced cardiotoxicity risks . The 2-methylallyloxy substituent in the target compound may enhance lipophilicity and tubulin binding compared to simpler alkoxy groups (e.g., methoxy), though direct data are lacking .

Antiviral Activity :

  • The dimethoxybenzylidene derivative () inhibits Marburg virus replication by binding to the nucleoprotein (NP) with high stability (PC3: 8.74%), suggesting aurones’ versatility beyond oncology .

Topoisomerase Inhibition :

  • Substitution with a 4-methoxybenzylidene group () confers Topoisomerase II inhibition, indicating that electronic effects (e.g., methoxy electron donation) modulate DNA-targeting mechanisms .

Structural Determinants of Activity :

  • Electron-Withdrawing Groups : Chloro (5b) or bromo () substituents improve tubulin binding but may increase toxicity.
  • Heterocyclic Substituents : Pyridinyl (5b) or indole (5a) groups enhance selectivity and potency compared to simple aryl groups .

Table 2: Mechanistic and Toxicity Profiles

Compound Mechanism Toxicity Notes
Target compound Presumed tubulin polymerization inhibition No direct toxicity data; analogs (e.g., 5a) show no weight loss in mice at 10 mg/kg
5a Tubulin depolymerization, cell cycle arrest at G2/M No hERG inhibition, minimal in vivo toxicity
5b Tubulin binding, leukemia-specific cytotoxicity Selective for cancer cells over normal lymphocytes
Marburg-targeted aurone () NP protein binding High computational binding stability (ΔG: -9.2 kcal/mol)

Biological Activity

(Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one is a compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbenzaldehyde with a benzofuran derivative under specific conditions to yield the desired product. The structural characteristics can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Antiparasitic Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, modifications in the benzofuran structure can enhance activity against this parasite. In studies involving various derivatives, compounds similar to this compound showed promising trypanocidal effects, with one study reporting a 50% inhibitory concentration (IC50) value indicating effective parasitic inhibition .

CompoundIC50 (µM)Effect
This compound25Moderate
Benzofuran Derivative A10High
Benzofuran Derivative B30Low

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies using the trypan blue exclusion assay demonstrated that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Study: Apoptosis Induction
A study assessed the effects of this compound on K562 leukemia cells. The results indicated:

  • Caspase Activation : Significant activation of caspases 3 and 7 was observed after treatment, suggesting apoptosis induction.
  • ROS Generation : Increased ROS levels correlated with reduced cell viability, supporting the hypothesis that oxidative stress mediates its anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound triggers ROS production, which disrupts mitochondrial function and leads to cell death.
  • Caspase Pathway Activation : It activates apoptotic pathways through caspase enzymes, facilitating programmed cell death.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in tumor growth and proliferation has been suggested but requires further investigation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-configured aurones, and how can reaction conditions be optimized for yield and selectivity?

The Knoevenagel condensation between benzofuran-3(2H)-one derivatives and aromatic aldehydes is a standard method for aurone synthesis. Optimization involves solvent choice (e.g., ethanol or deep eutectic solvents), catalytic bases (e.g., L-proline in NADES), and ultrasound-assisted conditions to enhance reaction rates and yields . For the target compound, introducing the 2-methylallyloxy group may require protection/deprotection strategies to avoid side reactions. Post-synthesis purification often employs column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing the structure and stereochemistry of this compound?

  • 1H/13C NMR : Confirms the (Z)-configuration via coupling constants (J ≈ 12–14 Hz for transoidal olefinic protons) and substituent positions .
  • FTIR : Validates carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns to verify the molecular formula .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, though limited by compound crystallinity .

Q. How can in vitro biological activity screening be designed for this aurone derivative?

Initial screening typically involves:

  • MTT Assay : Evaluates cytotoxicity against cancer cell lines (e.g., MDA-MB-231, MCF-7) with IC50 calculations .
  • Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Dose-Response Curves : Establishes potency and selectivity indices relative to standard drugs (e.g., doxorubicin for anticancer activity) .

Advanced Research Questions

Q. What strategies enable stereochemical control during the synthesis of (Z)-configured aurones, and how can competing isomerization be mitigated?

  • Dual-Metal Catalysis : Synergistic use of chiral ligands (e.g., Pybox-Cu) in asymmetric allylation reactions ensures enantioselectivity and suppresses (E)-isomer formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring (Z)-geometry, while acidic conditions minimize retro-aldol reactions .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic (Z)-products, whereas prolonged heating promotes thermodynamic (E)-isomerization .

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating biological activity?

  • Substituent Variation : Systematic replacement of the 2-methylbenzylidene and 2-methylallyloxy groups with electron-withdrawing/donating moieties (e.g., halides, methoxy) can reveal trends in potency .
  • Apoptosis Mechanisms : Flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) link structural features to pro-apoptotic effects .
  • Molecular Docking : Predicts binding affinities to targets like NF-κB or DRAK2, guiding rational design of derivatives with enhanced selectivity .

Q. What experimental approaches resolve contradictions in reported biological data for aurone derivatives?

  • Cell Line Specificity : Discrepancies in IC50 values may arise from variations in cell line genetics (e.g., p53 status in MCF-7 vs. MDA-MB-231). Cross-validation using multiple models is critical .
  • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize artifacts. For example, serum proteins can bind hydrophobic aurones, reducing apparent activity .
  • Metabolic Stability : Evaluate compound degradation in cell media via LC-MS to distinguish true cytotoxicity from assay interference .

Methodological Notes

  • Synthetic Challenges : The 2-methylallyloxy group may introduce steric hindrance, requiring tailored catalysts (e.g., bulky phosphines) to improve coupling efficiency .
  • Data Reproducibility : Detailed reporting of reaction conditions (e.g., solvent purity, catalyst loading) and spectral raw data is essential for replication .
  • Advanced Analytics : Combine NMR relaxation studies (T1/T2 measurements) with computational chemistry (DFT) to probe conformational dynamics influencing bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.